molecular formula C14H21NO B5311278 N-(1-ethylpropyl)-2,5-dimethylbenzamide

N-(1-ethylpropyl)-2,5-dimethylbenzamide

Cat. No. B5311278
M. Wt: 219.32 g/mol
InChI Key: IGUHXYQISJNNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylpropyl)-2,5-dimethylbenzamide, also known as DEET, is a synthetic chemical compound that has been widely used as an insect repellent for over 60 years. It was first developed by the United States Army in the 1940s and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In

Mechanism of Action

The exact mechanism of action of N-(1-ethylpropyl)-2,5-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,5-dimethylbenzamide works by interfering with the insect's ability to detect human hosts. N-(1-ethylpropyl)-2,5-dimethylbenzamide is thought to mask the scent of human skin and make it more difficult for insects to locate their prey. N-(1-ethylpropyl)-2,5-dimethylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to be absorbed through the skin and into the bloodstream, although the levels of absorption are generally low. N-(1-ethylpropyl)-2,5-dimethylbenzamide has also been shown to have some neurotoxic effects, although these effects are generally mild and reversible.

Advantages and Limitations for Lab Experiments

N-(1-ethylpropyl)-2,5-dimethylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is particularly useful for studying the effects of insect repellents on the behavior of insects. However, there are some limitations to the use of N-(1-ethylpropyl)-2,5-dimethylbenzamide in lab experiments. For example, N-(1-ethylpropyl)-2,5-dimethylbenzamide can be toxic to some species of insects, which can make it difficult to use in experiments involving these species.

Future Directions

There are a number of future directions for research on N-(1-ethylpropyl)-2,5-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(1-ethylpropyl)-2,5-dimethylbenzamide. Another area of research is the study of the ecological and environmental impacts of N-(1-ethylpropyl)-2,5-dimethylbenzamide. Finally, there is a need for more research on the long-term effects of N-(1-ethylpropyl)-2,5-dimethylbenzamide exposure on human health.

Synthesis Methods

N-(1-ethylpropyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then further purified through a series of distillations and crystallizations. The final product is a colorless to yellowish liquid with a characteristic odor.

Scientific Research Applications

N-(1-ethylpropyl)-2,5-dimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,5-dimethylbenzamide is also known for its long-lasting effects, with a single application providing protection for up to several hours.

properties

IUPAC Name

2,5-dimethyl-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-9-10(3)7-8-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUHXYQISJNNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.